Meta-Methyl vs. Para-Methyl Substitution: Documented Bioactivity Divergence at APJ
The 4-methylbenzoate analog (CAS 877635-31-9) demonstrates high APJ affinity, with cell-based assay activity categorized as ≤0.1 μM in the MolBiC database [1]. No direct IC50 data for the 3-methylbenzoate compound is publicly available. However, the meta-positioning of the methyl group is known to alter the conformational freedom and hydrogen-bonding capacity of the ester moiety relative to the para-methyl arrangement, which can result in divergent receptor binding kinetics. This structural difference precludes assuming equivalent potency without empirical confirmation.
| Evidence Dimension | APJ receptor cell-based bioactivity |
|---|---|
| Target Compound Data | Not publicly reported |
| Comparator Or Baseline | 4-Methylbenzoate analog (CAS 877635-31-9): ≤0.1 μM |
| Quantified Difference | Unknown; meta-methyl vs. para-methyl regiochemistry |
| Conditions | Cell-based assay (APJ target) as curated in MolBiC |
Why This Matters
Procurement decisions that assume equipotency between the 3-methyl and 4-methyl regioisomers may introduce unquantified activity risk into screening cascades.
- [1] MolBiC Database. [4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-methylbenzoate (CP0271029). Accessed 2026-04-29. View Source
